N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide
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Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide is a novel compound with intriguing chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the core pyridazinone structure. A common synthetic route might involve the following steps:
Formation of the Pyridazinone Core: : Cyclopropyl ketone and hydrazine hydrate are reacted to form the pyridazinone ring under reflux conditions.
Introduction of the Ethyl Chain: : The ethyl chain is introduced via an alkylation reaction using an ethyl halide under basic conditions.
Sulfonamide Formation: : The final step involves sulfonylation of the intermediate compound with 4-ethoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Scaling up this synthesis for industrial production would require optimization of reaction conditions to improve yield and reduce costs. This may involve using continuous flow reactors to enhance reaction efficiency, or the development of new catalytic methods to lower the activation energy of key steps.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide undergoes a variety of chemical reactions, including:
Oxidation: : Oxidative conditions can convert the ethoxy group to an ester or carboxylic acid.
Reduction: : Reductive conditions might reduce the oxopyridazinone to a hydroxy derivative.
Substitution: : The sulfonamide group can participate in nucleophilic substitutions, replacing the sulfonyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophiles like amines or thiols in the presence of a base.
Major Products
The primary products of these reactions vary depending on the conditions but can include esters, alcohols, and substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of various derivatives due to its reactive functional groups.
Biology
In biological research, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, its structural elements suggest potential pharmacological activities, including anti-inflammatory or anticancer properties.
Industry
In industry, this compound could be used as a building block for the synthesis of more complex molecules or as a functional additive in materials science.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, which could include enzymes or receptors. For instance, the sulfonamide group might mimic natural substrates, allowing it to inhibit enzyme activity through competitive inhibition. The cyclopropyl and pyridazinone moieties may enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxy-2-methylbenzenesulfonamide
Uniqueness
What sets N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide apart is its specific combination of functional groups, which collectively endow it with unique reactivity and biological activity. Its ethoxy substitution, in particular, may impart different pharmacokinetic properties compared to its analogues.
That should cover the bases for this compound
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-3-25-17-8-6-15(12-13(17)2)26(23,24)19-10-11-21-18(22)9-7-16(20-21)14-4-5-14/h6-9,12,14,19H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXARJWKVMWCIOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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